![molecular formula C30H24N2O3 B12509784 (4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is a complex organic compound characterized by its unique structure, which includes oxazole rings and phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminophenol with benzaldehyde derivatives, followed by cyclization to form the oxazole rings. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Substitution reactions can occur at the phenylene or oxazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, making it useful in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
Medicine
In medicine, (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine)
- (Oxydi-2,1-phenylene)bis(diphenylphosphine)
Uniqueness
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is unique due to its specific structural features, such as the presence of oxazole rings and phenylene groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C30H24N2O3 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-phenyl-2-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2 |
Clé InChI |
WBBKXXKVLURHRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


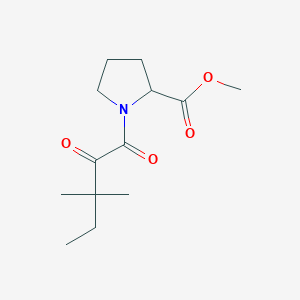
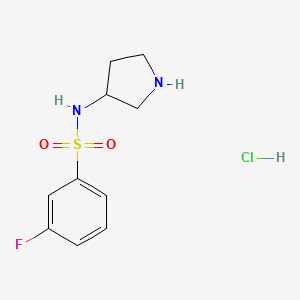

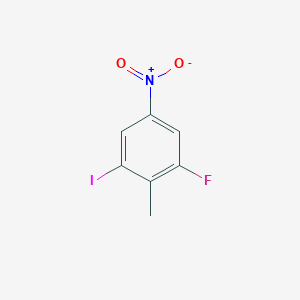
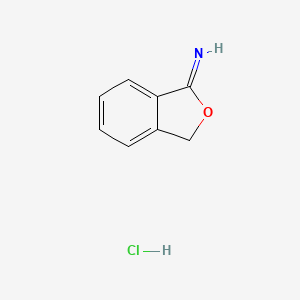
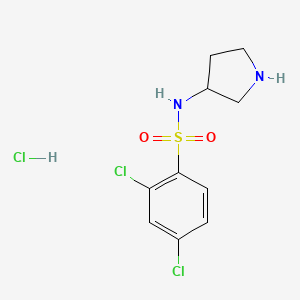
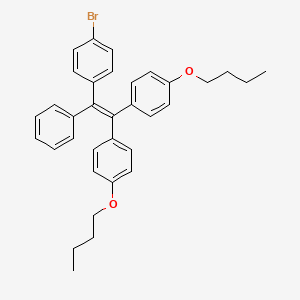
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)

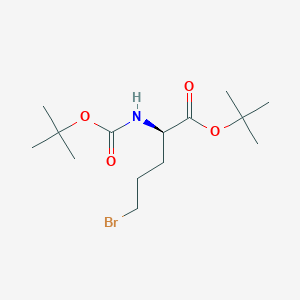
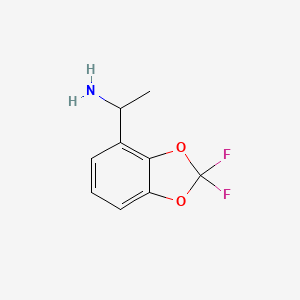
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
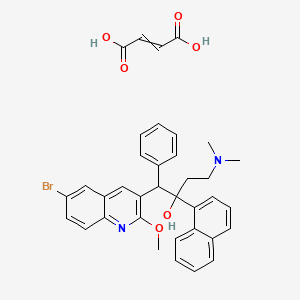
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
